molecular formula C18H30N2O2 B6006157 [5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol

[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol

Cat. No.: B6006157
M. Wt: 306.4 g/mol
InChI Key: OMQUPODZOFGJAJ-UHFFFAOYSA-N
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Description

[5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol is a complex organic compound that features a furan ring substituted with a methanol group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methanol Group: The methanol group is introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with the furan ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the furan ring or the piperidine moiety, leading to the formation of dihydrofuran or reduced piperidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the furan ring or piperidine moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrofuran, reduced piperidine derivatives.

    Substitution: Various substituted furan or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. Researchers may study its effects on various biological pathways to identify therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol: This compound is unique due to its specific substitution pattern and the presence of both a furan ring and a piperidine moiety.

    [5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]furan-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [5-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]thiophene-2-yl]methanol: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-[[[1-(cyclohexylmethyl)piperidin-3-yl]amino]methyl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c21-14-18-9-8-17(22-18)11-19-16-7-4-10-20(13-16)12-15-5-2-1-3-6-15/h8-9,15-16,19,21H,1-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQUPODZOFGJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NCC3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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